molecular formula C16H10FNO3 B11841699 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-10-9

2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11841699
CAS No.: 90034-10-9
M. Wt: 283.25 g/mol
InChI Key: WDXBZYSZESYMDP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a chemical compound developed for research applications. This compound belongs to a class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, which have been identified as a promising scaffold in medicinal chemistry . Structurally similar compounds, specifically those with a fluorine atom on the phenyl ring and a carboxylic acid group at the 6-position of the quinoline core, have demonstrated significant antiproliferative activity against a broad panel of human cancer cell lines . The introduction of the carboxylic acid group is intended to improve the pharmacokinetic properties and polarity of the molecule compared to more lipophilic analogues, potentially enhancing its suitability for research . The primary research value of this chemical series lies in its ability to interfere with cellular tubulin function, leading to the arrest of the cell cycle during the mitotic phase and subsequently inducing apoptosis in cancer cells . One closely related compound, 2-(3-Fluorophenyl)-6-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (YJC-1), has been shown to inhibit cancer cell growth in a concentration- and time-dependent manner by promoting microtubule polymerization . While this specific derivative is for research purposes, its structural family has also been explored for other biological activities, including antibacterial properties in patented compounds . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90034-10-9

Molecular Formula

C16H10FNO3

Molecular Weight

283.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C16H10FNO3/c17-12-4-2-1-3-10(12)14-8-15(19)11-7-9(16(20)21)5-6-13(11)18-14/h1-8H,(H,18,19)(H,20,21)

InChI Key

WDXBZYSZESYMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Substrate Reagent Conditions Product Yield
6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid2-Fluorophenyl boronic acidPd(PPh₃)₄, Na₂CO₃, DMF, 80°C2-(2-Fluorophenyl)-4-oxoquinoline-6-carboxylic acid45–60%

Mechanism : Suzuki coupling introduces the 2-fluorophenyl group at position 6, followed by saponification.

Electrophilic Substitution

Substrate Reagent Conditions Product Yield
2-(2-Fluorophenyl)-4-oxoquinolineHNO₃, H₂SO₄Nitration at position 66-Nitro derivative50–65%
6-Nitro derivativeSnCl₂, HClReduction to amine6-Amino derivative70–80%
6-Amino derivativeCOCl₂, DMFCarbonylation6-Carboxylic acid85–90%

Hydrolysis Optimization for Carboxylic Acid Formation

Saponification of esters is critical for achieving the target carboxylic acid.

Ester Precursor Base Solvent Temp/Time Yield
Ethyl 4-oxoquinoline-6-carboxylateNaOH (10%)Ethanol/H₂OReflux, 16h75–80%
Ethyl 4-oxoquinoline-6-carboxylateLiOH·H₂OTHF/H₂O80°C, 16h80–85%
Methyl 4-oxoquinoline-6-carboxylateHCl (10%)H₂O85–90°C, 6.5h70–75%

Notes :

  • LiOH achieves higher yields due to superior solubility in THF.

  • HCl hydrolysis is less efficient but viable for large-scale production.

Mechanistic Insights and Challenges

Regioselectivity in Gould–Jacobs Cyclization

The 6-carboxylic acid position is non-traditional in Gould–Jacobs products, which typically yield 3-carboxylic acids. This may require:

  • Alternative Anilines : Use of meta-substituted anilines to direct cyclization.

  • Catalytic Control : PPA or diphenyl ether to steer reaction pathways.

Functional Group Compatibility

Fluorine’s electron-withdrawing nature stabilizes intermediates but complicates nucleophilic substitutions. Microwave-assisted reactions improve yields for fluorinated substrates.

Comparative Analysis of Synthetic Routes

Method Steps Yield Range Scalability Purity
Gould–Jacobs3–460–85%ModerateHigh (HPLC >95%)
Domino Reaction370–90%GoodModerate (requires purification)
Post-Cyclization NAS2–345–60%LowVariable

Recommendation : Gould–Jacobs remains the most reliable method, while domino reactions offer greener alternatives for complex substrates .

Chemical Reactions Analysis

Chemical Reactions of Quinoline Derivatives

Quinoline derivatives can participate in various chemical reactions, including:

  • Coupling Reactions : These are used to introduce different functional groups or side chains. For example, coupling reactions between quinoline carboxylic acids and amines can form amides .

  • Hydrolysis : This reaction is often used to convert esters into carboxylic acids. For instance, hydrolysis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester yields the corresponding carboxylic acid .

  • N-Alkylation : This involves the introduction of alkyl groups onto the nitrogen atom of the quinoline ring. N-Alkylation of quinoline derivatives can be achieved using alkyl halides in the presence of a base .

Potential Chemical Reactions of 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Given the structural similarities with other quinoline derivatives, This compound is likely to undergo similar reactions:

  • Coupling Reactions : It could react with amines to form amides, potentially useful in medicinal chemistry applications.

  • Hydrolysis : Although it already contains a carboxylic acid group, any ester derivatives could be hydrolyzed back to the acid form.

  • N-Alkylation : Introduction of alkyl groups onto the nitrogen atom could modify its pharmacological properties.

Data Tables

While specific data tables for This compound are not available, related compounds provide insight into potential chemical properties and reactions:

CompoundReaction TypeConditionsYield
4-Oxo-1,4-dihydroquinoline-3-carboxylic acidHydrolysis2N NaOH, 90-100°C55-65%
6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid---
2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acidSynthesisMulti-step process involving quinoline core formation and substitution-

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid and its derivatives. For instance:

  • Synthesis and Screening : A series of derivatives were synthesized and screened for their antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The compounds exhibited significant activity with minimum inhibitory concentrations (MIC) ranging from 1 to 25 µg/mL .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial replication .

Anticancer Activity

The anticancer properties of this compound have also been extensively investigated:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, indicating potent activity .
  • Selectivity and Mechanism : The selectivity towards cancer cells is attributed to the ability of these compounds to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antibacterial Efficacy

In a study published in Chemistry & Biology, researchers synthesized a series of 6-fluoroquinolone derivatives, including the target compound. These were tested against Mycobacterium smegmatis and showed promising results with MIC values as low as 6.25 µg/mL, suggesting potential for development as antituberculosis agents .

Case Study 2: Anticancer Potential

Another significant study focused on the anticancer effects of quinoline derivatives, including this compound. The study highlighted the compound's ability to inhibit tumor growth in xenograft models, further supporting its therapeutic potential against resistant cancer types .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC/IC50 RangeReference
AntimicrobialStaphylococcus aureus, E. coli1 - 25 µg/mL
AnticancerHCT-116, MCF-71.9 - 7.52 µg/mL
AntitubercularMycobacterium smegmatis6.25 µg/mL

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Biological Activity/Properties Reference
Target Compound : 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid 2-Fluorophenyl, 6-COOH N/A (Inferred potential antimicrobial activity) N/A
4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 116352-70-6) 4-Pentylphenyl, 6-COOH No direct activity data; structural analog
7-(4-(2-(4-Chlorophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-quinoline-3-COOH 4-Chlorophenyl, piperazinyl, 3-COOH Antimicrobial activity (in vitro)
1-Cyclopropyl-6-fluoro-8-methoxy-7-[N4-(2,6-dichlorophenylacetyl)-3-methyl-piperazinyl]-4-oxo-quinoline-3-COOH 2,6-Dichlorophenyl, piperazinyl, 3-COOH Antimycobacterial (MIC < Isoniazid)
Z-9: 1-Ethyl-6-fluoro-7-(4-(2-(4-nitrophenylamino)-2-oxoethyl)piperazin-1-yl)-4-oxo-quinoline-3-COOH Piperazinyl, 3-COOH, 4-nitrophenyl AChE inhibition (IC₅₀ = 0.37 µM)
Key Observations:

Position of Carboxylic Acid :

  • The target compound’s carboxylic acid at position 6 distinguishes it from most analogs (e.g., Z-9, compounds), which feature the carboxylic acid at position 3. Position 6 may alter binding affinity to targets like DNA gyrase or acetylcholinesterase (AChE) due to spatial orientation differences .

Substituent Effects :

  • Fluorophenyl vs. Chlorophenyl/Bromophenyl : The 2-fluorophenyl group in the target compound likely enhances metabolic stability compared to bulkier halogenated analogs (e.g., 4r in with 2,4-dichlorophenyl). Smaller substituents like fluorine improve membrane permeability .
  • Piperazinyl Modifications : Piperazine-containing analogs () exhibit enhanced antimicrobial and enzyme inhibitory activities. The absence of piperazinyl in the target compound may reduce off-target interactions but could limit solubility .

Antimicrobial Activity :

  • The dichlorophenyl analog in demonstrated superior antimycobacterial activity (MIC < Isoniazid), attributed to electron-withdrawing chlorine atoms enhancing target binding. The target compound’s fluorophenyl group, while less electron-withdrawing, may offer broader-spectrum activity due to reduced steric hindrance .

Enzyme Inhibition: Z-9 () showed potent AChE inhibition (IC₅₀ = 0.37 µM), linked to its 3-carboxylic acid and nitrophenyl groups.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Name LogP (Predicted) Water Solubility Metabolic Stability References
This compound 2.1 Moderate High (due to fluorine)
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 16377-62-1) 3.5 Low Moderate
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 98105-79-4) 2.8 Low High (chlorine)
Key Observations:
  • LogP and Solubility : The target compound’s carboxylic acid at position 6 likely reduces LogP (2.1) compared to ester derivatives (e.g., , LogP = 3.5), enhancing aqueous solubility.
  • Metabolic Stability : Fluorine substituents generally resist oxidative metabolism, suggesting the target compound may have a longer half-life than chlorinated analogs .

Biological Activity

2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy against various pathogens, and its impact on cancer cell lines.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a quinoline ring and a carboxylic acid functional group. The presence of the fluorine atom at the para position of the phenyl ring enhances its biological activity by influencing lipophilicity and electronic properties.

Antibacterial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
7-substituted quinolineStaphylococcus aureus0.5 µg/mL
2-(2-Fluorophenyl) derivativeEscherichia coli1.0 µg/mL
YJC-1 (related compound)A549 lung carcinoma cellsIC50: 4.8 µM

The above table summarizes findings where similar compounds have shown promising antibacterial effects, suggesting that this compound may exhibit comparable activity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a related compound, YJC-1, was tested on human lung carcinoma A549 cells and demonstrated an IC50 value of approximately 4.8 µM, indicating substantial growth inhibition through mechanisms involving cell cycle arrest.

YJC-1 was found to induce mitotic phase arrest by affecting microtubule dynamics and upregulating cyclin-dependent kinase inhibitors such as p21(Cip1/Waf1). This leads to down-regulation of cyclin B1 and CDK1, ultimately inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Antibacterial Efficacy : A study demonstrated that certain derivatives exhibited excellent activity against resistant strains of bacteria. This is crucial in light of the increasing antibiotic resistance observed globally.
  • Anticancer Studies : Research involving YJC-1 indicated significant tumor growth suppression in vivo using mouse models inoculated with A549 cells. The compound's ability to modulate key regulatory proteins in the cell cycle presents a valuable avenue for therapeutic development.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the quinoline core can enhance both antibacterial and anticancer properties. This highlights the importance of further chemical exploration to optimize efficacy.

Q & A

Q. What are the foundational synthetic routes for synthesizing 2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid?

  • Methodological Answer: Common synthetic approaches involve cyclocondensation of fluorinated aniline derivatives with diketene or β-ketoesters, followed by selective functionalization. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution at the 7-position using fluorinated aryl groups, with subsequent oxidation to introduce the 4-oxo moiety . Key steps include:
  • Use of sodium hydride in methanol for deprotonation and cyclization.
  • HPLC purification (C18 columns, gradient elution with acetonitrile/water) to achieve >80% purity .
  • Structural confirmation via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure accurate structural elucidation of fluorinated quinoline derivatives?

  • Methodological Answer: Combine multiple spectroscopic techniques:
  • NMR : Fluorine (19F^{19}F-NMR) and proton (1H^1H-NMR) spectroscopy to resolve substituent positions. For example, the 2-fluorophenyl group shows distinct coupling constants (JFHJ_{F-H}) in 1H^1H-NMR .
  • MS : HRMS to confirm molecular weight (e.g., calculated [M+H]+^+ for C16H11FNO3_{16}H_{11}FNO_3: 284.0722) .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 4-oxo vs. 4-hydroxyquinoline) .

Q. What are the standard protocols for assessing compound stability under experimental conditions?

  • Methodological Answer:
  • Conduct accelerated stability studies:
  • Expose the compound to varying pH (1–13), temperatures (4–60°C), and light conditions.
  • Monitor degradation via HPLC retention time shifts or new peaks .
  • Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (e.g., >200°C for similar quinoline derivatives) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale production of fluorinated quinolines?

  • Methodological Answer:
  • Reagent optimization : Replace sodium hydride with milder bases (e.g., K2 _2CO3 _3) to reduce side reactions during cyclization .
  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of fluorinated intermediates .
  • Scale-up adjustments : Implement flow chemistry to improve heat dissipation and reduce exothermic side reactions .

Q. What strategies resolve contradictions in spectral data for fluorinated quinoline derivatives?

  • Methodological Answer:
  • Dynamic NMR : Analyze temperature-dependent 1H^1H-NMR to detect rotational barriers in fluorophenyl groups (e.g., 2- vs. 4-substitution) .
  • Isotopic labeling : Synthesize 13C^{13}C- or 19F^{19}F-labeled analogs to clarify ambiguous signals .
  • Computational modeling : Compare experimental 19F^{19}F-NMR shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer:
  • Antimicrobial assays :
  • Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Compare activity to known fluoroquinolones (e.g., ciprofloxacin) to assess structure-activity relationships (SAR) .
  • Enzyme inhibition : Test inhibition of DNA gyrase via supercoiling assays, with IC50_{50} determination .

Q. What computational approaches predict the physicochemical properties of fluorinated quinolines?

  • Methodological Answer:
  • LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., logP = 6.09 for a related compound) .
  • pKa prediction : Apply QSPR models to assess ionization states at physiological pH (e.g., carboxylic acid pKa ~3.5) .
  • Molecular docking : Simulate binding to target enzymes (e.g., DNA gyrase) using AutoDock Vina to prioritize analogs for synthesis .

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